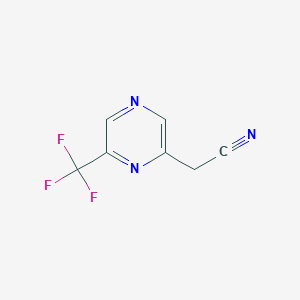
2-(6-(Trifluoromethyl)pyrazin-2-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-(Trifluoromethyl)pyrazin-2-yl)acetonitrile is a chemical compound that features a pyrazine ring substituted with a trifluoromethyl group and an acetonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Trifluoromethyl)pyrazin-2-yl)acetonitrile typically involves the reaction of 6-(trifluoromethyl)pyrazine with acetonitrile in the presence of a base. One common method involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base in acetonitrile solvent . The reaction conditions often include moderate temperatures and the use of an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-(Trifluoromethyl)pyrazin-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(6-(Trifluoromethyl)pyrazin-2-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(6-(Trifluoromethyl)pyrazin-2-yl)acetonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(6-(Trifluoromethyl)pyridin-2-yl)acetonitrile: Similar structure but with a pyridine ring instead of a pyrazine ring.
2-(6-(Trifluoromethyl)pyrazin-2-yl)methanol: Similar structure with a hydroxyl group instead of a nitrile group.
Uniqueness
2-(6-(Trifluoromethyl)pyrazin-2-yl)acetonitrile is unique due to the presence of both a trifluoromethyl group and a nitrile group on a pyrazine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C7H4F3N3 |
|---|---|
Molekulargewicht |
187.12 g/mol |
IUPAC-Name |
2-[6-(trifluoromethyl)pyrazin-2-yl]acetonitrile |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)6-4-12-3-5(13-6)1-2-11/h3-4H,1H2 |
InChI-Schlüssel |
DSGAKFUBRGKYBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(C=N1)C(F)(F)F)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




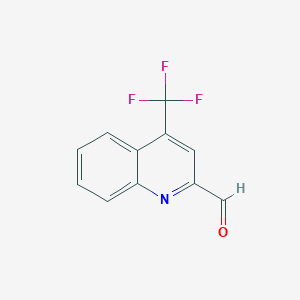
![5,6-Dihydrobenzo[h]cinnoline](/img/structure/B12964311.png)
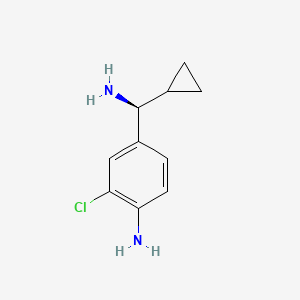
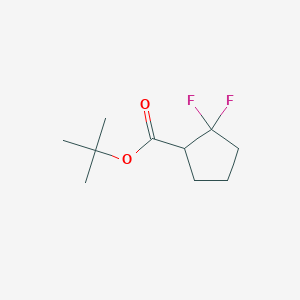
![N-((2S,3S,E)-1,3-Dihydroxyoctadec-4-en-2-yl)-6-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanamide](/img/structure/B12964331.png)
![1-(Prop-2-yn-1-yl)-2-(pyridin-4-yl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B12964338.png)
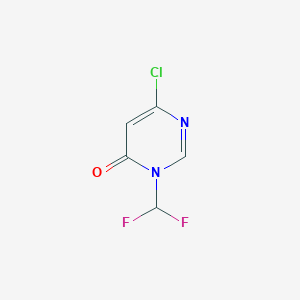
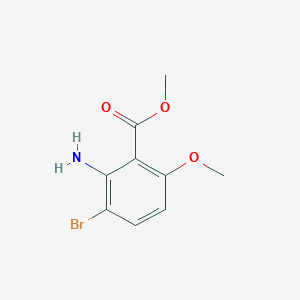
![3,3,7-Trimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12964349.png)
![1'-Methyl-7-nitrospiro[indoline-3,4'-piperidine]](/img/structure/B12964359.png)
![6-(3-methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B12964364.png)
![Methyl 2-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B12964372.png)
